molecular formula C48H24Cl2N8Sn B2354346 Tin(IV) 2,3-naphthalocyanine dichloride CAS No. 26857-61-4

Tin(IV) 2,3-naphthalocyanine dichloride

Cat. No.: B2354346
CAS No.: 26857-61-4
M. Wt: 902.39
InChI Key: DQQMDUNOVOLBEK-UHFFFAOYSA-L
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Description

Tin(IV) 2,3-naphthalocyanine dichloride is a chemical compound that belongs to the family of phthalocyanines. These compounds are known for their intense coloration and are used in various applications, including dyes, pigments, and as catalysts in chemical reactions. This compound, in particular, is a metal phthalocyanine complex where tin is coordinated to the phthalocyanine ligand, and two chloride ions are attached to the tin center.

Scientific Research Applications

Tin(IV) 2,3-naphthalocyanine dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of sensors and electronic devices.

Safety and Hazards

Tin(IV)-2,3-naphthalocyanine dichloride is a chemical compound and should be handled with care. It’s always recommended to follow the safety data sheet provided by the manufacturer. For example, Tin(IV) chloride causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer .

Future Directions

Phthalocyanato tin(IV) dichloride, an axially dichlorinated MPc, is an air-stable high-performance n-type organic semiconductor with a field-effect electron mobility of up to 0.30 cm2 V−1 s−1. This high mobility together with good device stability and commercial availability make it a most suitable n-type material for future organic thin-film transistor applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin(IV) 2,3-naphthalocyanine dichloride typically involves the reaction of tin(IV) chloride with 2,3-naphthalocyanine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving automated chromatography systems and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tin(IV) 2,3-naphthalocyanine dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The chloride ions can be substituted with other ligands such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or alcohols.

Major Products Formed

    Oxidation: Higher oxidation state tin complexes.

    Reduction: Lower oxidation state tin complexes.

    Substitution: Tin complexes with different ligands replacing the chloride ions.

Comparison with Similar Compounds

Similar Compounds

    Tin(IV) phthalocyanine dichloride: Similar in structure but with different substituents on the phthalocyanine ring.

    Tin(IV) chloride: A simpler tin compound without the phthalocyanine ligand.

    Tin(IV) bis(acetylacetonate) dichloride: Another tin complex with different ligands.

Uniqueness

Tin(IV) 2,3-naphthalocyanine dichloride is unique due to its specific phthalocyanine ligand, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring light absorption and emission, such as photodynamic therapy and dye-sensitized solar cells.

Properties

IUPAC Name

54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2ClH.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;;/h1-24H;2*1H;/q-2;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQMDUNOVOLBEK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24Cl2N8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26857-61-4
Record name Tin(IV) 2,3-Naphthalocyanine Dichloride
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